Cas no 92-06-8 (M-Terphenyl)

M-Terphenyl structure
M-Terphenyl structure
商品名:M-Terphenyl
CAS番号:92-06-8
MF:C18H14
メガワット:230.303764820099
MDL:MFCD00003059
CID:34629
PubChem ID:24869418

M-Terphenyl 化学的及び物理的性質

名前と識別子

    • 1,1':3',1''-Terphenyl
    • 1,3-Diphenylbenzene
    • m-Terphenyl
    • 1,3-Terphenyl
    • Isodiphenylbenzene
    • m-Diphenylbenzene
    • meta-terphenyl
    • m-Triphenyl
    • Santowax M
    • Santowax OM
    • Santowax R
    • Terbenzene
    • 1,1'-Biphenyl, 3-phenyl-
    • Diphenylbenzene
    • Triphenyl
    • Delowax S
    • Delowax OM
    • Gilotherm OM 2
    • WOI2PSS0KX
    • YJTKZCDBKVTVBY-UHFFFAOYSA-N
    • DSSTox_CID_9117
    • DSSTox_RID_78671
    • DSSTox_GSID_29117
    • 3-Phenylbiphenyl
    • C
    • Terphenyls
    • Benzene, m-diphenyl- (3CI)
    • m-Terphenyl (8CI)
    • 1,1′-Biphenyl, 3-phenyl-
    • 3-Phenyl-1,1′-biphenyl
    • G 340
    • NSC 6808
    • T 3009
    • AS-19308
    • DB-079227
    • NSC-6808
    • NCGC00257320-01
    • TERPHENYL, M-
    • F85603
    • NCGC00249075-01
    • AI3-01405
    • DTXSID2029117
    • HSDB 2537
    • UNII-LFX1C55D2Z
    • 92-06-8
    • UNII-WOI2PSS0KX
    • CCRIS 1656
    • DTXCID209117
    • T0018
    • m-Terphenyl, 99%
    • LFX1C55D2Z
    • CHEMBL3184163
    • EINECS 202-122-1
    • NCGC00259128-01
    • AKOS002386404
    • CS-W010375
    • NSC6808
    • InChI=1/C18H14/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h1-14
    • EINECS 247-477-3
    • 8042-11-3
    • Benzene, m-diphenyl-
    • Q20965190
    • MFCD00003059
    • 3-Phenyl-1,1'-biphenyl
    • Tox21_201579
    • J-503715
    • 1,1':3',1''-biphenyl
    • NS00041387
    • 1, 3-phenyl-
    • AS-871/42732541
    • EC 247-477-3
    • Tox21_303528
    • m-Terphenyl, analytical standard
    • CAS-92-06-8
    • AI3-00860
    • M-Terphenyl
    • MDL: MFCD00003059
    • インチ: 1S/C18H14/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h1-14H
    • InChIKey: YJTKZCDBKVTVBY-UHFFFAOYSA-N
    • ほほえんだ: C1C=CC(C2C=C(C3C=CC=CC=3)C=CC=2)=CC=1
    • BRN: 1864778

計算された属性

  • せいみつぶんしりょう: 230.11000
  • どういたいしつりょう: 230.10955
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 208
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.6

じっけんとくせい

  • 色と性状: 黄色の針状結晶。ピクチャーは形成されていない。
  • 密度みつど: 1,2 g/cm3
  • ゆうかいてん: 84-88 °C (lit.)
  • ふってん: 379 °C(lit.)
  • フラッシュポイント: 191°C
  • 屈折率: 1.5681 (estimate)
  • PSA: 0.00000
  • LogP: 5.02060
  • ようかいせい: エタノール、エーテル、酢酸、ベンゼンに溶け、水に溶けない

M-Terphenyl セキュリティ情報

  • 記号: GHS07 GHS09
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335,H400
  • 警告文: P261,P273,P305+P351+P338
  • 危険物輸送番号:UN 3077 9/PG 3
  • WGKドイツ:2
  • 危険カテゴリコード: 36/37/38-50
  • セキュリティの説明: S26-S36-S61-S60
  • RTECS番号:WZ6470000
  • 危険物標識: Xi
  • TSCA:Yes
  • 包装グループ:III
  • セキュリティ用語:4.1
  • 危険レベル:9
  • リスク用語:R36/37/38
  • 包装等級:II; III
  • ちょぞうじょうけん:しっかり閉めてください。日陰で乾燥した場所に保管する。

M-Terphenyl 税関データ

  • 税関コード:2902909090
  • 税関データ:

    中国税関コード:

    2902909090

    概要:

    2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量

    要約:

    2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%

M-Terphenyl 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T0018-25G
m-Terphenyl
92-06-8 >98.0%(GC)
25g
¥1490.00 2024-04-15
Key Organics Ltd
AS-19308-5MG
1,3-Diphenylbenzene
92-06-8 >99%
5mg
£46.00 2025-02-09
Ambeed
A777923-1g
m-Terphenyl
92-06-8 99.5%
1g
$7.0 2024-04-16
Key Organics Ltd
AS-19308-1MG
1,3-Diphenylbenzene
92-06-8 >99%
1mg
£37.00 2025-02-09
eNovation Chemicals LLC
D387979-100g
m-Terphenyl
92-06-8 97%
100g
$240 2024-05-24
TRC
T116690-100g
m-Terphenyl
92-06-8
100g
275.00 2021-07-18
TRC
T116690-5g
m-Terphenyl
92-06-8
5g
$87.00 2023-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
45801-250MG
M-Terphenyl
92-06-8 analytical standard
250MG
691.24 2021-05-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T282A-25g
M-Terphenyl
92-06-8 98%
25g
¥329.0 2022-05-30
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R009783-1g
M-Terphenyl
92-06-8 98%
1g
¥58 2023-09-07

M-Terphenyl 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ,  Water ;  18 h, 60 °C
リファレンス
Preparation of polyphenyls
, China, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  2 h, rt
1.2 Catalysts: p-Toluenesulfonic acid ;  1 h, rt
リファレンス
Ring-closing olefin metathesis for the synthesis of benzene derivatives
Yoshida, Kazuhiro; Kawagoe, Fumihiro; Iwadate, Noriyuki; Takahashi, Hidetoshi; Imamoto, Tsuneo, Chemistry - An Asian Journal, 2006, 1(4), 611-613

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Catalysts: Bis(tri-tert-butylphosphine)palladium Solvents: Dimethylformamide ;  6 h, 60 °C
リファレンス
Pd-catalyzed Suzuki-Miyaura cross-coupling of [Ph2SR][OTf] with arylboronic acids
Wang, Xiao-Yan; Song, Hai-Xia; Wang, Shi-Meng; Yang, Jing; Qin, Hua-Li; et al, Tetrahedron, 2016, 72(47), 7606-7612

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: 2135789-70-5 Solvents: Dimethylformamide ;  12 h, 80 °C
リファレンス
A straightforward synthesis of 4,5-dihalofunctionalized imidazol-2-ylidene/imidazolyl-metal complexes from trihaloimidazolium salts/imidazoles: Structure and catalytic studies
Avinash, Iruthayaraj; Gupta, Vivek; Karthik, Vedhagiri; Anantharaman, Ganapathi, Journal of Organometallic Chemistry, 2017, 851, 104-114

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Palladium (nanoparticle complexes with a tris(polyethylene glycolyl triazolyl)benzene) ,  Poly(oxy-1,2-ethanediyl), α,α′,α′′-[1,3,5-benzenetriyltris(1H-1,2,3-triazole-4,1… (palladium complexes) Solvents: Acetone ,  Water ;  3 h, 60 °C; 60 °C → rt
リファレンス
Water-Soluble Palladium Nanoparticles: Click Synthesis and Applications as a Recyclable Catalyst in Suzuki Cross-Couplings in Aqueous Media
Mejias, Nereida; Pleixats, Roser; Shafir, Alexandr; Medio-Simon, Mercedes; Asensio, Gregorio, European Journal of Organic Chemistry, 2010, (26), 5090-5099

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate ,  Oxygen Catalysts: (SP-4-3)-[2,6-Bis[(di-1-piperidinylphosphino-κP)amino]phenyl-κC]chloropalladium Solvents: Toluene ;  10 min, 100 °C
リファレンス
Aminophosphine palladium pincer complexes for Suzuki and Heck reactions
Bolliger, Jeanne L.; Frech, Christian M., Chimia, 2009, 63(1-2), 23-28

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
1.2 Solvents: Water
1.3 Solvents: Diethyl ether
リファレンス
Synthesis of mono-, di-, and triphenylarenes by sequential photostimulated SRN1 and Pd(0)-catalyzed cross coupling reactions on aryl halides
Corsico, Eduardo F.; Rossi, Roberto A., Synlett, 2000, (2), 230-232

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Sodium iodide Catalysts: 2376473-55-9 Solvents: Dimethylformamide ;  6 h, 120 °C
リファレンス
Synthesis, Characterization and Theoretical Investigation on Thiazoline-Derived Palladium-Complexes-Catalyzed Denitrogenative Cross-Coupling of Aryl Halides with Arylhydrazines
Sudharsan, Murugesan; Thirumoorthy, Krishnan; Nethaji, Munirathinam; Suresh, Devarajan, ChemistrySelect, 2019, 4(32), 9253-9261

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ,  Water ;  12 h, 60 °C
リファレンス
Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase
Liu, Leifang; Zhang, Yuhong; Xin, Bingwei, Journal of Organic Chemistry, 2006, 71(10), 3994-3997

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium chloride ,  N2,N2,N6,N6-Tetrakis[(diphenylphosphino)methyl]-2,6-pyridinediamine Solvents: Dimethylacetamide ;  1 h, 100 °C
1.2 Solvents: o-Xylene ;  2 h, 90 °C
リファレンス
N,N,N',N'-tetra(diphenylphosphinomethyl)pyridine-2,6-diamine/palladium catalyzed Suzuki-Miyaura coupling of aryl and heteroaryl halides
Guo, Fei-chen; Zhou, Rong; Jiang, Zhi-jie; Wang, Wei; Fu, Hai-yan; et al, Catalysis Communications, 2015, 66, 87-90

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Ethyl acetate ;  rt
リファレンス
Assembly of unsymmetrical 1,3,5-triarylbenzenes via tandem reaction of β-arylethenesulfonyl fluorides and α-cyano-β-methylenones
Zhang, Fang; An, Yi; Liu, Jichang; Du, Guangfen; Cai, Zhihua; et al, New Journal of Chemistry, 2022, 46(25), 12367-12371

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: Palladium diacetate ,  2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Toluene ;  7 - 8 h, 90 °C
リファレンス
Buchwald ligand-assisted Suzuki cross-coupling of polychlorobenzenes
Vasil'ev, Andrei A.; Burukin, Alexander S.; Zhdankina, Galina M.; Zlotin, Sergei G., Mendeleev Communications, 2021, 31(3), 400-402

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Lithium Solvents: Tetrahydrofuran ;  24 h, rt
リファレンス
Electrostatic and Electrophilic Catalysis in the Reductive Cleavage of Alkyl Aryl Ethers. The Influence of Ion Pairing on the Regioselectivity
Casado, Francisco; Pisano, Luisa; Farriol, Maria; Gallardo, Iluminada; Marquet, Jordi; et al, Journal of Organic Chemistry, 2000, 65(2), 322-331

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Benzene, diethenyl-, polymer with 1-(1,1-dimethylethyl)-4-ethenylbenzene ,  Pyridine, 4-ethenyl-, polymer with 1-(1,1-dimethylethyl)-4-ethenylbenzene Solvents: Ethanol ,  Tetrahydrofuran ,  Water ;  5 h, 70 °C
1.2 Solvents: Water
リファレンス
Continuous-Flow Suzuki-Miyaura Coupling in Water and Organic Solvents Promoted by Blends of Stabilized Convoluted Polymeric Palladium Catalysts and Polymeric Auxiliary Materials
Zhang, Zhenzhong; Ohno, Aya; Takaya, Hikaru; Yamada, Yoichi M. A., Chemistry - A European Journal, 2023, 29(34),

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ;  60 min
リファレンス
The impact of the physical state and the reaction phase in the direct mechanocatalytic Suzuki-Miyaura coupling reaction
Yoo, Kwangho; Fabig, Sven; Graetz, Sven; Borchardt, Lars, Faraday Discussions, 2023, 241, 206-216

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: 2230116-04-6 (post-treated with Pd(OAc)2) Solvents: Ethanol ;  0.5 h, 80 °C
リファレンス
Palladium Nanoparticle-Immobilized Porous Polyurethane Material for Quick and Efficient Heterogeneous Catalysis of Suzuki-Miyaura Cross-Coupling Reaction at Room Temperature
Dey, Sandeep Kumar; Dietrich, Dennis; Wegner, Susann; Gil-Hernandez, Beatriz; Harmalkar, Sarvesh Shyam; et al, ChemistrySelect, 2018, 3(5), 1365-1370

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Palladium Solvents: Ethanol ,  Water ;  3 h, 60 °C
リファレンス
Phosphine-Built-in Porous Organic Cage for Stabilization and Boosting the Catalytic Performance of Palladium Nanoparticles in Cross-Coupling of Aryl Halides
Wang, Zhaozhan; Reddy, C. Bal; Zhou, Xin; Ibrahim, Jessica Juweriah; Yang, Yong, ACS Applied Materials & Interfaces, 2020, 12(47), 53141-53149

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Sodium carbonate Catalysts: Tetraamminedichloropalladium(2+) Solvents: Dimethylacetamide ,  Water ;  15 min, 100 °C
リファレンス
Pd-loaded NaY zeolite as a highly active catalyst for ligandless Suzuki-Miyaura reactions of aryl halides at low Pd loadings under aerobic conditions
Durgun, Gulay; Aksin, Ozge; Artok, Levent, Journal of Molecular Catalysis A: Chemical, 2007, 278(1-2), 189-199

ごうせいかいろ 19

はんのうじょうけん
1.1 Catalysts: (SP-4-3)-[2,6-Bis[(diphenylphosphino-κP)amino]phenyl-κC]chloronickel Solvents: Tetrahydrofuran ;  18 h, 40 °C; 40 °C → rt
1.2 Solvents: Water ;  rt
リファレンス
Arylation of non-activated C-Cl bond with Grignard reagents catalyzed by pincer [PCP]-nickel complexes
Sun, Yunqiang; Li, Xiaoyan; Sun, Hongjian, Inorganica Chimica Acta, 2014, 415, 95-97

M-Terphenyl Raw materials

M-Terphenyl Preparation Products

M-Terphenyl 関連文献

M-Terphenylに関する追加情報

M-Terphenyl (CAS No. 92-06-8): A Comprehensive Overview

M-Terphenyl, also known as 1,3,5-trimethylbenzene, is a chemical compound with the CAS registry number 92-06-8. This compound is a derivative of benzene, featuring three methyl groups attached to the aromatic ring at the meta positions. M-Terphenyl has been extensively studied for its unique chemical properties and wide-ranging applications in various fields such as organic electronics, materials science, and biomedicine.

Chemical Structure and Properties

M-Terphenyl's molecular formula is C14H14, with a molecular weight of 178.25 g/mol. The compound exhibits a melting point of approximately 13°C and a boiling point around 255°C under standard conditions. Its solubility in water is low, making it more soluble in organic solvents such as dichloromethane and toluene.

Synthesis Methods

M-Terphenyl can be synthesized through various methods, including Friedel-Crafts alkylation, Ullmann coupling, and Suzuki-Miyaura coupling reactions. Recent advancements in catalytic processes have enabled more efficient and environmentally friendly synthesis routes for M-Terphenyl.

Applications in Organic Electronics

M-Terphenyl has gained significant attention in the field of organic electronics due to its high electron mobility and stability under thermal and electrical stress. It is commonly used as a charge transport layer in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.

Recent Research Developments

Recent studies have explored the use of M-Terphenyl as a building block for advanced materials such as perovskite solar cells and flexible electronics. Researchers have also investigated its potential as a drug delivery agent in nanotechnology applications.

Environmental Impact and Safety Considerations

M-Terphenyl is generally considered non-toxic under normal handling conditions. However, prolonged exposure to high concentrations may cause irritation to the eyes and skin. Proper safety precautions should be taken during handling and storage.

In conclusion, M-Terphenyl (CAS No. 92-06-8) remains a versatile compound with promising applications across multiple disciplines. Ongoing research continues to unlock new possibilities for this compound, making it an essential component in modern material science and technology.

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